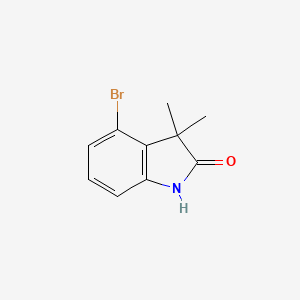

4-Bromo-3,3-dimethylindolin-2-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYAZIZUUBNQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC=C2Br)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Bromo-3,3-dimethylindolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthetic pathway for 4-Bromo-3,3-dimethylindolin-2-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of a direct, documented synthesis in the current literature, this guide presents a rational, multi-step approach based on established organic chemistry principles and analogous reactions reported for similar molecular scaffolds. The proposed synthesis involves the initial preparation of the 3,3-dimethylindolin-2-one precursor, followed by a regioselective bromination at the C4 position of the oxindole core.

Proposed Synthetic Pathway

The synthesis of this compound is envisioned to proceed through a two-stage process. The first stage focuses on the construction of the 3,3-dimethylindolin-2-one core, followed by the critical regioselective introduction of a bromine atom at the 4-position of the aromatic ring in the second stage.

Caption: Proposed two-stage synthetic pathway for this compound.

Stage 1: Synthesis of 3,3-Dimethylindolin-2-one

The initial stage focuses on the synthesis of the key precursor, 3,3-dimethylindolin-2-one. A plausible and efficient method involves the cyclization of 2-phenyl-2-methylpropanenitrile.

Experimental Protocol: Synthesis of 3,3-Dimethylindolin-2-one

Step 1: Cyclization of 2-Phenyl-2-methylpropanenitrile to 3,3-Dimethyl-2-iminoindoline

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-phenyl-2-methylpropanenitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (2.2 eq.) via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,3-dimethyl-2-iminoindoline. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis to 3,3-Dimethylindolin-2-one

-

Dissolve the crude 3,3-dimethyl-2-iminoindoline in a mixture of ethanol and 1 M aqueous hydrochloric acid (HCl).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,3-dimethylindolin-2-one.

Quantitative Data (Anticipated)

| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield (Anticipated) |

| 1. Cyclization | 2-Phenyl-2-methylpropanenitrile | n-BuLi | THF | -78 °C to RT | 12 h | 70-80% |

| 2. Hydrolysis | 3,3-Dimethyl-2-iminoindoline | aq. HCl | Ethanol | Reflux | 2-4 h | 85-95% |

| Overall (Stage 1) | 60-75% |

Stage 2: Regioselective C4-Bromination

The second stage addresses the challenging regioselective bromination of the 3,3-dimethylindolin-2-one core at the C4 position. Direct bromination of the oxindole ring is known to favor substitution at the C5 and C7 positions. To achieve the desired C4-bromination, a directing group strategy is proposed. N-acetylation of the oxindole is a common method to protect the nitrogen and can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Experimental Workflow: C4-Bromination

Caption: Experimental workflow for the regioselective C4-bromination.

Experimental Protocol: Regioselective C4-Bromination

Step 1: N-Acetylation of 3,3-Dimethylindolin-2-one

-

Dissolve 3,3-dimethylindolin-2-one (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.2 eq.) and cool the mixture to 0 °C.

-

Slowly add acetyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-3,3-dimethylindolin-2-one, which can be used in the next step after ensuring sufficient purity.

Step 2: Regioselective Bromination

Disclaimer: This is a proposed method based on directing group principles, and optimization may be required.

-

In a light-protected flask, dissolve N-acetyl-3,3-dimethylindolin-2-one (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or a chlorinated solvent).

-

Add N-Bromosuccinimide (NBS) (1.05 eq.).

-

To direct the bromination to the C4 position, a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or a milder alternative like Sc(OTf)₃) may be required. The choice and stoichiometry of the Lewis acid are critical and would need to be determined empirically.

-

Stir the reaction at room temperature or with gentle heating, monitoring the formation of the desired product and any isomers by GC-MS and/or HPLC.

-

Once the reaction has reached optimal conversion, quench by pouring into a cold aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane (3 x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to isolate the 4-bromo-N-acetyl-3,3-dimethylindolin-2-one isomer.

Step 3: Deprotection

-

Dissolve the purified 4-bromo-N-acetyl-3,3-dimethylindolin-2-one in a mixture of methanol and aqueous sodium hydroxide (e.g., 2 M).

-

Heat the mixture to reflux and monitor the deprotection by TLC.

-

Upon completion, cool the reaction mixture and neutralize with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize or purify by column chromatography to obtain the final product, this compound.

Quantitative Data (Anticipated)

| Step | Substrate | Key Reagents | Solvent | Conditions | Yield (Anticipated) |

| 1. N-Acetylation | 3,3-Dimethylindolin-2-one | Acetyl chloride, Et₃N | Dichloromethane | 0 °C to RT | 90-95% |

| 2. Bromination | N-Acetyl-3,3-dimethylindolin-2-one | NBS, Lewis Acid | Acetonitrile | RT to 50 °C | 40-60% (isomer dependent) |

| 3. Deprotection | 4-Bromo-N-acetyl-3,3-dimethylindolin-2-one | NaOH (aq) | Methanol | Reflux | 85-95% |

| Overall (Stage 2) | 30-50% |

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The proposed pathway relies on established synthetic transformations, with the key challenge lying in the regioselective C4-bromination of the 3,3-dimethylindolin-2-one core. The successful execution of this synthesis will likely require careful optimization of the bromination conditions, particularly the choice of solvent, temperature, and Lewis acid catalyst, to favor the formation of the desired 4-bromo isomer. The experimental protocols and anticipated yields provided herein serve as a robust starting point for researchers and scientists in the field of medicinal and organic chemistry to explore the synthesis of this and related novel heterocyclic compounds. Further experimental validation is necessary to confirm the viability and efficiency of this proposed route.

An In-depth Technical Guide to 4-Bromo-3,3-dimethylindolin-2-one: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and plausible biological activities of 4-Bromo-3,3-dimethylindolin-2-one. While experimental data for this specific compound is limited in publicly available literature, this document compiles existing information on closely related analogues to offer valuable insights for researchers and drug development professionals.

Core Chemical Properties

This compound is a halogenated derivative of the 3,3-dimethyl-2-oxindole scaffold. The core structure, an indolin-2-one, is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The introduction of a bromine atom at the 4-position and two methyl groups at the 3-position is expected to significantly influence its physicochemical properties and biological interactions.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | Data Source/Analogue |

| Molecular Formula | C₁₀H₁₀BrNO | PubChem[1] |

| Molecular Weight | 240.10 g/mol | Amadis Chemical[2] |

| Appearance | Pale-yellow to Yellow-brown Solid | Amadis Chemical[2] |

| CAS Number | 870552-47-9 | Amadis Chemical[2] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Predicted XlogP | 2.4 | PubChem[1] |

| Storage | Store at 2-8°C for long term | Amadis Chemical[2] |

Spectroscopic Data Analysis (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks and Rationale |

| ¹H NMR | - Aromatic protons (3H) on the bromo-substituted benzene ring, likely appearing as multiplets or doublets between δ 7.0-7.5 ppm.- A singlet for the N-H proton of the lactam, typically broad and in the region of δ 8.0-9.0 ppm.- A singlet for the two equivalent methyl groups (6H) at the C3 position, expected around δ 1.3-1.5 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) of the lactam, expected in the range of δ 175-180 ppm.- Quaternary carbon at C3, expected around δ 45-55 ppm.- Aromatic carbons, with the carbon bearing the bromine atom (C4) showing a characteristic shift, and other aromatic carbons appearing between δ 110-145 ppm.- Methyl carbons, expected around δ 20-25 ppm. |

| IR Spectroscopy | - N-H stretching vibration of the lactam, typically a sharp peak around 3200-3300 cm⁻¹.- C=O (amide I) stretching vibration, a strong absorption around 1680-1710 cm⁻¹.- C-N stretching vibrations in the range of 1200-1350 cm⁻¹.- Aromatic C-H and C=C stretching vibrations.- C-Br stretching vibration, typically found in the fingerprint region below 800 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. For C₁₀H₁₀BrNO, the expected m/z would be around 239 and 241.[1] |

Experimental Protocols: A Plausible Synthetic Approach

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a general and plausible synthetic route can be proposed based on established methods for the synthesis of 3,3-disubstituted-2-oxindoles. A common strategy involves the cyclization of an appropriate α-halo-N-aryl amide.

General Protocol for the Synthesis of 3,3-Disubstituted-2-oxindoles (Modified from Literature)

-

Amide Formation: React 3-bromoaniline with 2-bromo-2-methylpropanoyl bromide in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or THF) at 0°C to room temperature. This would yield N-(3-bromophenyl)-2-bromo-2-methylpropanamide.

-

Intramolecular Friedel-Crafts Cyclization: Treat the resulting amide with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), in a suitable solvent like dichloromethane or nitrobenzene. The reaction is typically heated to promote the intramolecular electrophilic aromatic substitution, leading to the formation of the indolin-2-one ring.

-

Work-up and Purification: The reaction mixture is quenched with ice-water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Caption: Plausible synthesis workflow for this compound.

Biological Activity and Drug Development Potential

The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors. Many approved drugs and clinical candidates for cancer therapy are based on this core structure. These compounds typically function by competing with ATP for binding to the catalytic domain of receptor tyrosine kinases (RTKs), thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.

Potential as a Tyrosine Kinase Inhibitor

Substituted indolin-2-ones are known to be potent inhibitors of various RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). However, structure-activity relationship (SAR) studies have indicated that substitution at the C4 position of the indolin-2-one ring can be detrimental to the inhibitory activity against some of these kinases. Specifically, a methyl group at the C4 position has been shown to significantly reduce the inhibitory potency against both PDGF and VEGF receptor tyrosine kinases. This suggests that the bromo-substitution at the C4 position in this compound might also lead to a decrease in its potential as an inhibitor for these specific RTKs. Further experimental validation is required to confirm this hypothesis.

Caption: Generalized signaling pathway of RTK inhibition by indolin-2-one derivatives.

Potential Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of indolin-2-one derivatives.[3][4] The mechanism of action often involves the modulation of inflammatory signaling pathways, such as the NF-κB pathway, which is activated by stimuli like lipopolysaccharide (LPS). By inhibiting key kinases in these pathways, indolin-2-one derivatives can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[3] Given the structural similarity to other biologically active indolinones, it is plausible that this compound could exhibit anti-inflammatory properties, although this requires experimental verification.

Caption: Generalized LPS-induced pro-inflammatory signaling pathway.

Conclusion and Future Directions

This compound represents an under-characterized compound within a pharmacologically significant class of molecules. Based on the structure-activity relationships of related compounds, its potential as a potent inhibitor of certain receptor tyrosine kinases may be limited due to the C4-substitution. However, its biological activities in other areas, such as anti-inflammatory or as an inhibitor of other kinase families, remain to be explored.

For researchers and drug development professionals, the synthesis and subsequent biological evaluation of this compound would be a valuable endeavor to fill the existing data gap. Screening this compound against a broad panel of kinases and in various cellular assays for anticancer and anti-inflammatory activity would provide a clearer picture of its therapeutic potential. The detailed characterization of its physicochemical and spectroscopic properties would also be a significant contribution to the chemical literature.

References

- 1. PubChemLite - this compound (C10H10BrNO) [pubchemlite.lcsb.uni.lu]

- 2. 4-Bromo-3-(2-nitroanilino)-1,3-dihydroindol-2-one | C14H10BrN3O3 | CID 43718189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

An In-depth Technical Guide to 4-Bromo-3,3-dimethylindolin-2-one (CAS 870552-47-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,3-dimethylindolin-2-one is a substituted oxindole derivative that has emerged as a valuable intermediate in medicinal chemistry and drug discovery. Its structure, featuring a bromine atom on the aromatic ring and gem-dimethyl substitution at the 3-position, provides a unique scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key building block in the development of targeted therapeutics, particularly in the context of cyclin-dependent kinase 2 (CDK2) inhibition.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, a summary of its known and predicted properties is presented below. This data is aggregated from chemical supplier information and computational predictions.

| Property | Value | Source |

| CAS Number | 870552-47-9 | - |

| Molecular Formula | C₁₀H₁₀BrNO | [1] |

| Molecular Weight | 240.10 g/mol | [2] |

| Appearance | Pale-yellow to Yellow-brown Solid | [2] |

| Storage Conditions | Store at 2-8°C for long-term storage | [2] |

| XlogP (Predicted) | 2.4 | [1] |

| SMILES | CC1(C2=C(C=CC=C2Br)NC1=O)C | [1] |

| InChI | InChI=1S/C10H10BrNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13) | [1] |

| InChIKey | JOYAZIZUUBNQFV-UHFFFAOYSA-N | [1] |

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 240.00186 |

| [M+Na]⁺ | 261.98380 |

| [M-H]⁻ | 237.98730 |

| [M+NH₄]⁺ | 257.02840 |

| [M+K]⁺ | 277.95774 |

| (Data from PubChemLite, predicted using CCSbase)[1] |

Experimental Protocols

Synthesis of this compound

A documented synthetic route for this compound involves the methylation of 4-bromoindolin-2-one.

Reaction Scheme: 4-bromoindolin-2-one → this compound

Materials:

-

4-bromoindolin-2-one (1.00 eq.)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1M solution in THF)

-

Methyl iodide (CH₃I) (3.0 eq.)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

A mixture of 4-bromoindolin-2-one (e.g., 500 mg, 2.4 mmol) in anhydrous THF (5.0 mL) is cooled to -78°C.

-

LiHMDS (1M solution in THF, 5 mL) is added sequentially, followed by the addition of methyl iodide (1.0 g).

-

The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

The product, this compound, is then isolated and purified from the reaction mixture.

(This protocol is adapted from patent WO2023250029A1.)

Use as an Intermediate in the Synthesis of a CDK2 Degrader Precursor

This compound serves as a key starting material in the synthesis of bifunctional molecules designed to induce the degradation of CDK2. An example of its application is detailed below.

Materials:

-

This compound (1.00 eq.)

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF)

-

1-(4-methoxybenzyl)-2,6-dioxopiperidin-3-yl trifluoromethanesulfonate (1.30 eq.)

Procedure:

-

To a mixture of this compound (e.g., 220 mg, 0.92 mmol) in THF (5.0 mL) at 0°C, sodium hydride (NaH) is added.

-

The mixture is stirred under a nitrogen atmosphere for 30 minutes.

-

1-(4-methoxybenzyl)-2,6-dioxopiperidin-3-yl trifluoromethanesulfonate (456 mg, 1.20 mmol) is then added to the mixture.

-

The resulting mixture is stirred for 2 hours to yield the coupled product.

(This protocol is adapted from patent WO2023249970A1.)

Biological Significance and Role in Drug Discovery

Currently, there is no publicly available data on the direct biological activity of this compound. Its primary significance in the field of drug discovery lies in its utility as a synthetic intermediate.

As evidenced by recent patent literature, this compound is a crucial building block for the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules aimed at degrading Cyclin-Dependent Kinase 2 (CDK2).

The CDK2 Signaling Pathway and its Relevance

CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The compounds synthesized using this compound are designed to hijack the ubiquitin-proteasome system to specifically target and degrade CDK2, thereby inhibiting the proliferation of cancer cells.

Visualizations

Caption: Synthetic workflow for this compound and its subsequent use.

Caption: Simplified CDK2 signaling pathway at the G1/S cell cycle transition.

Conclusion

This compound is a specialized chemical intermediate with demonstrated utility in the synthesis of targeted protein degraders. While comprehensive data on its intrinsic properties and biological effects are limited, its role as a precursor to potent CDK2-targeting compounds underscores its importance for researchers in oncology and medicinal chemistry. Further investigation into the properties and potential applications of this and related substituted oxindoles may open new avenues for the development of novel therapeutics.

References

Spectroscopic Profile of 4-Bromo-3,3-dimethylindolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Information

| Identifier | Value |

| IUPAC Name | 4-bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one |

| CAS Number | 870552-47-9[1] |

| Molecular Formula | C₁₀H₁₀BrNO[2] |

| Molecular Weight | 240.10 g/mol [1] |

| Canonical SMILES | CC1(C2=C(C(=C(C=C2)Br)C1=O)N)C[2] |

| InChI | InChI=1S/C10H10BrNO/c1-10(2)8-5(11)3-4-6-7(8)12-9(10)13/h3-4,6H,1-2H3,(H,12,13)[1] |

Predicted Spectroscopic Data

While experimental spectra are not available, predicted mass spectrometry data from computational models provides valuable information for the identification and characterization of 4-Bromo-3,3-dimethylindolin-2-one.

Mass Spectrometry

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are crucial for its detection and confirmation by mass spectrometry.

| Adduct | Predicted m/z [2] |

| [M+H]⁺ | 240.00186 |

| [M+Na]⁺ | 261.98380 |

| [M-H]⁻ | 237.98730 |

| [M+NH₄]⁺ | 257.02840 |

| [M+K]⁺ | 277.95774 |

| [M]⁺ | 238.99403 |

| [M]⁻ | 238.99513 |

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of 5-20 mg for ¹H NMR or 20-50 mg for ¹³C NMR is accurately weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to a clean NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

Data Acquisition: The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam, and the sample spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) or a softer technique like Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

References

Structural Analysis of 4-Bromo-3,3-dimethylindolin-2-one: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available structural and chemical data for the compound 4-Bromo-3,3-dimethylindolin-2-one. It is important to note that while this compound is commercially available, detailed experimental data, including comprehensive spectroscopic and crystallographic analyses, are not extensively reported in peer-reviewed scientific literature. This document consolidates information from chemical databases and provides context based on the known characteristics of the broader indolin-2-one class of molecules.

Chemical Identity and Physicochemical Properties

This compound is a halogenated derivative of the 3,3-dimethylindolin-2-one scaffold. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNO | PubChem[1] |

| Molecular Weight | 240.10 g/mol | PubChem[1] |

| Canonical SMILES | CC1(C2=C(C=CC=C2Br)NC1=O)C | PubChem[1] |

| InChI Key | JOYAZIZUUBNQFV-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Pale-yellow to yellow-brown solid | Amadis Chemical |

Structural Elucidation

The structure of this compound is characterized by a bicyclic indolin-2-one core. A bromine atom is substituted at the C4 position of the aromatic ring, and two methyl groups are present at the C3 position of the lactam ring.

Key Structural Features:

-

Indolin-2-one Core: A privileged scaffold in medicinal chemistry, known for its versatile biological activities.

-

Bromine at C4: The presence and position of the halogen can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

-

Gem-dimethyl Group at C3: This feature can impact the molecule's conformation and metabolic stability.

To date, no public records of a single-crystal X-ray diffraction study for this compound are available. Such a study would provide definitive data on bond lengths, bond angles, and the three-dimensional conformation of the molecule.

Spectroscopic Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 240.00186 |

| [M+Na]⁺ | 261.98380 |

Data sourced from PubChem[1]

Experimental Protocols: Synthesis

A specific, detailed, and validated experimental protocol for the synthesis of this compound is not published in readily accessible scientific journals. However, a general synthetic strategy can be postulated based on known methodologies for the synthesis of substituted indolin-2-ones.

A plausible synthetic route could involve a multi-step process, potentially starting from a substituted aniline. The following diagram illustrates a generalized workflow.

Caption: A generalized synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

There is no specific biological activity or signaling pathway data reported for this compound in the scientific literature. However, the indolin-2-one scaffold is a core component of numerous compounds with significant therapeutic properties, particularly as kinase inhibitors in oncology.

The general mechanism for many indolin-2-one-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, leading to the inhibition of downstream signaling pathways that are critical for cell proliferation and survival. A hypothetical signaling pathway that could be targeted by a biologically active this compound derivative is depicted below.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Disclaimer: The biological activity and signaling pathway information presented is based on the known functions of the broader class of indolin-2-one derivatives and is not based on experimental data for this compound itself.

Conclusion

This compound is a chemical compound with a well-defined structure. However, there is a notable absence of in-depth, publicly available experimental data concerning its synthesis, structural characterization, and biological activity. For researchers and drug development professionals, this compound may represent an unexplored chemical entity. Further investigation is required to elucidate its properties and potential therapeutic applications. The information provided herein serves as a foundational summary based on available database entries and the established knowledge of the indolin-2-one chemical class.

References

Starting materials for 4-Bromo-3,3-dimethylindolin-2-one synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the primary synthetic strategies for obtaining 4-Bromo-3,3-dimethylindolin-2-one, a key building block in medicinal chemistry and drug discovery. The focus is on providing actionable experimental protocols and relevant quantitative data to enable the successful synthesis of this target molecule.

Introduction

This compound is a substituted oxindole derivative. The oxindole scaffold is a prevalent motif in numerous biologically active compounds and natural products. The presence of a bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex molecular architectures for drug development.

This guide details two principal synthetic pathways for the preparation of this compound:

-

Pathway 1: Intramolecular Cyclization of a Substituted N-Aryl Amide. This is a robust and regioselective approach that involves the initial synthesis of an N-(2-bromo-6-methylphenyl)-2-methylpropanamide intermediate, followed by a palladium-catalyzed intramolecular C-N bond formation to construct the indolinone ring.

-

Pathway 2: Regioselective Bromination of 3,3-Dimethylindolin-2-one. This pathway involves the direct bromination of the pre-formed 3,3-dimethylindolin-2-one core. While potentially more atom-economical, this method presents challenges in controlling the regioselectivity of the bromination.

Pathway 1: Intramolecular Cyclization of N-(2-bromo-6-methylphenyl)-2-methylpropanamide

This pathway is a preferred route due to its high degree of control over the final product's regiochemistry. The synthesis is divided into two main steps: the formation of the amide precursor and its subsequent intramolecular cyclization.

Step 1: Synthesis of N-(2-bromo-6-methylphenyl)-2-methylpropanamide (3)

The first step involves the palladium-catalyzed amidation of 1,3-dibromo-2-methylbenzene (1) with 2-methylpropanamide (2). The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.

Reaction Scheme:

-

Reaction Setup: To an oven-dried Schlenk tube, add 1,3-dibromo-2-methylbenzene (1.0 eq), 2-methylpropanamide (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.04 eq).

-

Addition of Base and Solvent: Add potassium phosphate (K₃PO₄, 2.1 eq) to the tube. Evacuate and backfill the tube with argon or nitrogen three times. Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of 0.1 M with respect to the aryl bromide).

-

Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filter cake with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired N-(2-bromo-6-methylphenyl)-2-methylpropanamide (3).

| Parameter | Value |

| Reactant Ratio (1:2) | 1 : 1.2 |

| Catalyst Loading (Pd₂(dba)₃) | 2 mol% |

| Ligand Loading (Xantphos) | 4 mol% |

| Base | K₃PO₄ (2.1 eq) |

| Solvent | 1,4-Dioxane |

| Temperature | 110 °C |

| Reaction Time | 12-24 h |

| Typical Yield | 70-85% |

Step 2: Intramolecular Cyclization to this compound (4)

The second step involves a palladium-catalyzed intramolecular C-N bond formation to construct the indolinone ring. This reaction is also a variation of the Buchwald-Hartwig amination.

Reaction Scheme:

-

Reaction Setup: In a glovebox, add N-(2-bromo-6-methylphenyl)-2-methylpropanamide (3, 1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.075 eq) to an oven-dried Schlenk tube.

-

Addition of Base and Solvent: Add sodium tert-butoxide (NaOt-Bu, 1.4 eq) to the tube. Add anhydrous, degassed toluene (to achieve a concentration of 0.1 M).

-

Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield this compound (4).

| Parameter | Value |

| Catalyst Loading (Pd(OAc)₂) | 5 mol% |

| Ligand Loading (BINAP) | 7.5 mol% |

| Base | NaOt-Bu (1.4 eq) |

| Solvent | Toluene |

| Temperature | 100 °C |

| Reaction Time | 12-24 h |

| Typical Yield | 60-75% |

Pathway 2: Regioselective Bromination of 3,3-Dimethylindolin-2-one

This pathway offers a more direct route, starting from the commercially available 3,3-dimethylindolin-2-one. However, controlling the position of bromination on the aromatic ring is a significant challenge, as positions 5 and 7 are also susceptible to electrophilic attack.

Reaction Scheme:

-

Reaction Setup: Dissolve 3,3-dimethylindolin-2-one (5, 1.0 eq) in acetonitrile in a round-bottom flask.

-

Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction for the consumption of the starting material and the formation of the product by TLC or LC-MS. Note that the formation of other bromo-isomers is likely.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer. The crude product will likely be a mixture of isomers. Purify by preparative high-performance liquid chromatography (HPLC) or careful column chromatography on silica gel to isolate the 4-bromo isomer (4).

| Parameter | Value |

| Brominating Agent | N-Bromosuccinimide (NBS) (1.05 eq) |

| Solvent | Acetonitrile |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 h |

| Typical Yield of 4-bromo isomer | Variable (dependent on selectivity) |

Summary of Synthetic Pathways

The following workflow diagram illustrates the two main synthetic routes to this compound.

Conclusion

This technical guide provides two viable synthetic routes for the preparation of this compound. Pathway 1, involving a two-step sequence of palladium-catalyzed amidation followed by intramolecular cyclization, is recommended for its superior regioselectivity and control. Pathway 2, while more direct, may require extensive purification to isolate the desired 4-bromo isomer from other regioisomers. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the production of this important chemical intermediate.

Purity of Commercially Available 4-Bromo-3,3-dimethylindolin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity of commercially available 4-Bromo-3,3-dimethylindolin-2-one, a key building block in the synthesis of various pharmaceutical agents. Understanding the purity profile of this reagent is critical for ensuring the quality, reproducibility, and safety of downstream applications in drug discovery and development.

Commercial Purity Overview

This compound is available from several chemical suppliers. The typical purity of this compound is generally high, often exceeding 97%. However, variations in synthesis and purification methods among manufacturers can lead to different impurity profiles. Below is a summary of purity data from selected suppliers.

| Supplier | Purity Specification | Analytical Method |

| Amadis Chemical | 97% | NMR, HPLC, LC-MS[1] |

| BLDpharm | Not specified for the exact compound, but related compounds are listed with purity information. | NMR, HPLC, LC-MS for related compounds.[2][3] |

| CymitQuimica | >98.0% (for the related 4-Bromoindolin-2-one) | GC [cite: 1 (from step 2)] |

Potential Impurities

The impurity profile of this compound is influenced by its synthetic route. A plausible synthesis involves the bromination of 3,3-dimethylindolin-2-one. Potential impurities arising from this process may include:

-

Starting Material: Unreacted 3,3-dimethylindolin-2-one.

-

Isomeric Impurities: Formation of other constitutional isomers of bromo-3,3-dimethylindolin-2-one (e.g., 5-bromo, 6-bromo, or 7-bromo isomers). The directing effects of the substituent groups on the benzene ring influence the regioselectivity of the bromination reaction.

-

Di-substituted Byproducts: Over-bromination can lead to the formation of dibromo-3,3-dimethylindolin-2-one isomers.

-

Solvent and Reagent Residues: Residual solvents used during the reaction and purification steps, as well as leftover brominating agents or their byproducts.

-

Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., protected from light and moisture).

Figure 1. Plausible synthesis and potential impurities.

Experimental Protocols for Purity Assessment

Accurate determination of the purity of this compound requires the use of multiple analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for quantifying the purity of the target compound and detecting non-volatile impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or phosphoric acid to improve peak shape). A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

-

Analysis: Inject a standard volume (e.g., 10 µL) of the sample solution. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for identifying and quantifying volatile impurities and can also be used for the main compound if it is thermally stable.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Split or splitless injection of 1 µL of the sample solution (dissolved in a volatile solvent like dichloromethane or ethyl acetate). The injector temperature should be optimized (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

-

Analysis: Identification of impurities is based on their mass spectra and retention times. Quantification can be performed using an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation and can also be used for purity assessment, particularly for identifying and quantifying structurally related impurities.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

¹H NMR: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration. The purity can be calculated by comparing the integral of a characteristic proton signal of the target compound to the integral of the internal standard.

-

¹³C NMR: A ¹³C NMR spectrum provides information on the carbon skeleton and can help identify impurities with different carbon frameworks.

-

2D NMR: Techniques such as COSY and HSQC can be used for unambiguous assignment of proton and carbon signals, which is crucial for identifying isomeric impurities.

Figure 2. Experimental workflow for purity assessment.

Conclusion

The purity of commercially available this compound is generally high, but a thorough analytical characterization is essential for its use in demanding applications such as drug development. A combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR) methods is recommended for a comprehensive assessment of purity and impurity profiles. Researchers should be aware of potential impurities arising from the synthetic process and ensure that the quality of the starting material meets the requirements of their specific research needs.

References

Determining the Solubility of 4-Bromo-3,3-dimethylindolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 4-Bromo-3,3-dimethylindolin-2-one in various organic solvents. Given the absence of publicly available quantitative solubility data for this specific compound, this document outlines a robust experimental protocol based on the widely accepted isothermal shake-flask method.[1][2][3][4][5] This methodology is designed to yield reliable and reproducible data crucial for applications in drug discovery, process chemistry, and formulation development.

Introduction to Solubility

Solubility, defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution, is a critical physicochemical property in pharmaceutical sciences.[5][6] It directly influences a compound's bioavailability, manufacturability, and the design of purification processes. For a novel compound like this compound, establishing a comprehensive solubility profile in relevant organic solvents is a foundational step in its development pathway.

Recommended Solvents for Solubility Screening

The selection of solvents for solubility testing should cover a range of polarities and chemical functionalities to build a comprehensive profile. The following organic solvents are recommended for an initial screen of this compound:

-

Protic Solvents:

-

Methanol

-

Ethanol

-

Isopropanol

-

-

Aprotic Polar Solvents:

-

Acetone

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Tetrahydrofuran (THF)

-

-

Apolar/Weakly Polar Solvents:

-

Dichloromethane (DCM)

-

Chloroform

-

Toluene

-

Hexane or Heptane

-

Experimental Protocol: Isothermal Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[4] The following protocol details the procedure for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.01 mg precision)

-

Glass vials or flasks with airtight screw caps (e.g., 4-20 mL)

-

Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvent)

-

Syringes

-

Pipettes and volumetric flasks

-

Evaporating dishes or pre-weighed vials for gravimetric analysis

-

Vacuum oven or desiccator

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solubility determination process.

Caption: Workflow for determining solubility via the isothermal shake-flask method.

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[1]

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours. A preliminary time-course study can determine the minimum time to reach a plateau in concentration.

-

Sedimentation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Be cautious not to disturb the solid material at the bottom of the vial.

-

Filtration: Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for most organic solvents) into a clean, dry collection vial. This step is crucial to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

-

Aliquot Transfer: Using a calibrated pipette, transfer a precise volume (e.g., 2.0 mL) of the clear, saturated filtrate into a pre-weighed (tared) evaporating dish or vial.

-

Solvent Evaporation: Carefully evaporate the solvent from the dish. This can be done on a hot plate at a low temperature, in a gentle stream of nitrogen, or in a vacuum oven. Avoid high temperatures that could cause decomposition of the compound.

-

Drying: Once the solvent is fully evaporated, place the dish in a vacuum oven or desiccator and dry the solid residue until a constant weight is achieved. This ensures all residual solvent has been removed.

-

Final Weighing: Accurately weigh the evaporating dish containing the dry solid residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of [Dish + Residue] - Weight of Dish) / Volume of filtrate transferred

-

Replicates: Perform the entire experiment in triplicate for each solvent to ensure the reproducibility of the results and calculate the mean and standard deviation.

Data Presentation

The quantitative results from the solubility experiments should be compiled into a structured table for clear comparison. A template for such a table is provided below.

| Organic Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (g/L) ± SD | Molar Solubility (mol/L) ± SD |

| Methanol | 5.1 | 25.0 | Experimental Data | Calculated Data | Calculated Data |

| Ethanol | 4.3 | 25.0 | Experimental Data | Calculated Data | Calculated Data |

| Acetone | 5.1 | 25.0 | Experimental Data | Calculated Data | Calculated Data |

| Acetonitrile | 5.8 | 25.0 | Experimental Data | Calculated Data | Calculated Data |

| Dichloromethane | 3.1 | 25.0 | Experimental Data | Calculated Data | Calculated Data |

| Ethyl Acetate | 4.4 | 25.0 | Experimental Data | Calculated Data | Calculated Data |

| Toluene | 2.4 | 25.0 | Experimental Data | Calculated Data | Calculated Data |

| n-Hexane | 0.1 | 25.0 | Experimental Data | Calculated Data | Calculated Data |

Note: The molecular weight of this compound (C₁₀H₁₀BrNO) is approximately 240.10 g/mol , which is required for calculating molar solubility.

Conclusion

This guide provides a standardized and detailed protocol for the experimental determination of the solubility of this compound in a range of common organic solvents. By employing the isothermal shake-flask method followed by gravimetric analysis, researchers can generate the high-quality, reproducible data necessary to advance the scientific investigation and development of this compound. The resulting solubility profile will be an invaluable resource for guiding formulation strategies, purification techniques, and further preclinical evaluation.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pharmacyjournal.info [pharmacyjournal.info]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-3,3-dimethylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1] 4-Aryl-3,3-dimethylindolin-2-ones are significant structural motifs found in a variety of biologically active compounds and natural products. The Suzuki coupling of 4-Bromo-3,3-dimethylindolin-2-one with various arylboronic acids provides a direct and versatile route to synthesize these valuable derivatives.

These application notes provide a detailed overview, experimental protocols, and reaction optimization data for the Suzuki coupling reaction utilizing this compound as a key building block.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2]

Data Presentation: Optimization of Reaction Conditions

The yield and efficiency of the Suzuki coupling reaction are highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and corresponding yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions with similar heterocyclic halides.[3]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DME | 85 | 16 | 90-98 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 8 | 75-85 |

| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3) | THF/H₂O (3:1) | 80 | 12 | 80-90 |

| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Ethanol/H₂O (1:1) | Reflux | 10 | 88-96 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, THF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask or sealed tube)

Procedure:

-

To a Schlenk flask or a sealable reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (typically 2-5 mol%), and the base (2-3 equiv.).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

-

Add the anhydrous solvent and degassed water (if applicable) via syringe. The typical solvent ratio for biphasic systems is 4:1 or 3:1 (organic solvent:water).

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-aryl-3,3-dimethylindolin-2-one.

Safety Precautions:

-

Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in a well-ventilated fume hood.

-

Organic solvents are flammable. Use appropriate safety measures.

-

Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Mandatory Visualizations

Suzuki Coupling Experimental Workflow

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3,3-dimethylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and model protocols for the palladium-catalyzed cross-coupling of 4-Bromo-3,3-dimethylindolin-2-one. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 4-position via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications. While specific literature on the cross-coupling of this compound is limited, the protocols provided herein are based on well-established methodologies for structurally similar aryl bromides and heterocyclic systems.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions typically involve an organic halide or triflate, a nucleophilic coupling partner, a palladium catalyst, a ligand, and a base. The choice of these components is crucial for achieving high yields and selectivity. For this compound, the key reactions for derivatization at the 4-position include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3,3-dimethylindolin-2-ones

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide.[1][3][4] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Reaction Scheme:

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 | General conditions for arylboronic acids. |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | 16 | 80-90 | Effective for sterically hindered boronic acids. |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 24 | 75-85 | Suitable for heteroarylboronic acids. |

Note: The yields are hypothetical and based on typical Suzuki-Miyaura reactions with similar substrates.

Experimental Protocol: Model Protocol for Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (0.05 mmol) and, if required, the ligand (0.1 mmol).

-

Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent (5 mL) via syringe.

-

Heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3,3-dimethylindolin-2-one.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling.

Heck Reaction: Synthesis of 4-Alkenyl-3,3-dimethylindolin-2-ones

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5][6] This reaction is an effective method for introducing vinyl groups at the 4-position of the indolinone core.

Reaction Scheme:

Data Presentation: Representative Conditions for Heck Reaction

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 100 | 16 | 70-85 | Classical Heck conditions. |

| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 120 | 24 | 65-80 | Suitable for less reactive alkenes. |

| 3 | Herrmann's Catalyst (1) | - | NaOAc (2) | DMAc | 130 | 12 | 75-90 | Highly active catalyst. |

Note: The yields are hypothetical and based on typical Heck reactions with similar substrates.

Experimental Protocol: Model Protocol for Heck Reaction

-

In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (0.02 mmol) and, if necessary, the ligand (0.04 mmol).

-

Add the solvent (5 mL).

-

Seal the tube and heat the reaction mixture at the indicated temperature with stirring for the specified duration.

-

After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the 4-alkenyl-3,3-dimethylindolin-2-one.

Catalytic Cycle for the Heck Reaction

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling: Synthesis of 4-Alkynyl-3,3-dimethylindolin-2-ones

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[2][7] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Reaction Scheme:

Data Presentation: Representative Conditions for Sonogashira Coupling

| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 80-95 | Standard Sonogashira conditions. |

| 2 | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 12 | 75-90 | For less reactive alkynes. |

| 3 | Pd(OAc)₂ (2) | - | Cs₂CO₃ | DMF | 100 | 24 | 60-75 | Copper-free conditions. |

Note: The yields are hypothetical and based on typical Sonogashira reactions with similar substrates.

Experimental Protocol: Model Protocol for Sonogashira Coupling

-

To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the copper(I) iodide (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas.

-

Add the solvent (10 mL) and the amine base (3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Stir the reaction mixture at the specified temperature for the required time.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the 4-alkynyl-3,3-dimethylindolin-2-one.

Catalytic Cycles in Sonogashira Coupling

Caption: Catalytic cycles for the Sonogashira reaction.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-3,3-dimethylindolin-2-ones

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[5][8] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the indolinone ring.

Reaction Scheme:

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 80-95 | For secondary amines. |

| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 75-90 | For primary amines. |

| 3 | G3-XPhos (1) | - | LHMDS (1.5) | THF | 80 | 12 | 85-98 | For challenging amines. |

Note: The yields are hypothetical and based on typical Buchwald-Hartwig amination reactions with similar substrates.

Experimental Protocol: Model Protocol for Buchwald-Hartwig Amination

-

In a glovebox, charge a vial with the palladium precatalyst (0.01 mmol), the ligand (0.015 mmol), and the base (1.4 mmol).

-

Add this compound (1.0 mmol).

-

Add the solvent (2 mL) and the amine (1.2 mmol).

-

Seal the vial and heat the reaction mixture with stirring at the indicated temperature for the specified time.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of celite.

-

Concentrate the filtrate and purify the crude product by flash chromatography to afford the 4-amino-3,3-dimethylindolin-2-one.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Applications in Drug Development

The 3,3-disubstituted indolin-2-one core is a key pharmacophore in numerous biologically active compounds, including kinase inhibitors used in oncology. The ability to functionalize the 4-position of this scaffold through palladium-catalyzed cross-coupling reactions provides a powerful strategy for the rapid generation of compound libraries for drug discovery. The introduction of diverse aryl, alkenyl, alkynyl, and amino substituents can modulate the physicochemical properties and biological activity of the parent molecule, aiding in the optimization of lead compounds.

Safety Precautions

-

Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them under an inert atmosphere.

-

Many organic solvents are flammable and toxic. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

-

Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Synthesis of 4-Aryl-3,3-dimethylindolin-2-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aryl-3,3-dimethylindolin-2-one scaffold is an important structural motif in medicinal chemistry and drug discovery, exhibiting a range of biological activities. This document provides detailed protocols for the synthesis of these valuable compounds. The primary synthetic strategy outlined is a robust two-step sequence involving the regioselective bromination of 3,3-dimethylindolin-2-one at the C4 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the aryl moiety. This methodology allows for the modular and efficient synthesis of a diverse library of 4-aryl-3,3-dimethylindolin-2-ones. Additionally, alternative direct C-H arylation strategies are discussed as a potential, more atom-economical approach, although this method is still under development for this specific scaffold.

Introduction

The oxindole core, and particularly substituted indolin-2-ones, are prevalent in numerous natural products and pharmacologically active compounds. The introduction of an aryl group at the C4 position of the 3,3-dimethylindolin-2-one core can significantly influence the molecule's steric and electronic properties, making these derivatives attractive targets for drug development programs. The synthetic protocols detailed herein provide a practical guide for accessing these compounds in a laboratory setting.

Experimental Protocols

Method 1: Two-Step Synthesis via Halogenation and Suzuki-Miyaura Coupling

This is the recommended and most established route for the synthesis of 4-aryl-3,3-dimethylindolin-2-ones. It involves the preparation of a 4-halo intermediate, which is then subjected to a palladium-catalyzed cross-coupling reaction.

Workflow for the Two-Step Synthesis of 4-Aryl-3,3-dimethylindolin-2-ones

Caption: Overall workflow for the two-step synthesis.

Step 1: Synthesis of this compound

This protocol describes the regioselective bromination of 3,3-dimethylindolin-2-one at the C4 position using N-bromosuccinimide (NBS).

-

Materials:

-

3,3-Dimethylindolin-2-one

-

N-Bromosuccinimide (NBS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 3,3-dimethylindolin-2-one (1.0 eq.) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic acid (2.0 eq.) dropwise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add N-bromosuccinimide (1.05 eq.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ solution to remove any unreacted bromine.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

-

Step 2: Synthesis of 4-Aryl-3,3-dimethylindolin-2-one via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.

-

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and water (solvent system)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).

-

Add potassium carbonate (2.0 eq.).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M).

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-aryl-3,3-dimethylindolin-2-one.

-

Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound

| Entry | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NBS (1.05 eq.) | DCM/TFA | 0 to RT | 14 | ~75-85 |

| 2 | I₂/Ag₂SO₄ (1.1 eq.) | Dichloromethane | RT | 12 | ~60-70 |

Yields are approximate and can vary based on reaction scale and purification efficiency.

Table 2: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 88 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 92 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |

| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |

Yields are based on isolated product after column chromatography and are representative of typical outcomes for Suzuki-Miyaura reactions on similar substrates.[1][2]

Alternative Synthetic Strategies